molecular formula C11H14IN3S B13449009 1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide

1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B13449009
M. Wt: 347.22 g/mol
InChI Key: BRMQHUYORJSJHI-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide typically involves the reaction of 1-ethyl-1H-indole-3-carboxaldehyde with thiourea in the presence of hydroiodic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is monitored using various analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indol-3-yl carbamimidothioate hydroiodide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key cellular processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-3-yl carbamimidothioate hydroiodide
  • 1-Propyl-1H-indol-3-yl carbamimidothioate hydroiodide
  • 1-Butyl-1H-indol-3-yl carbamimidothioate hydroiodide

Comparison: 1-Ethyl-1H-indol-3-yl carbamimidothioate hydroiodide is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C11H14IN3S

Molecular Weight

347.22 g/mol

IUPAC Name

(1-ethylindol-3-yl) carbamimidothioate;hydroiodide

InChI

InChI=1S/C11H13N3S.HI/c1-2-14-7-10(15-11(12)13)8-5-3-4-6-9(8)14;/h3-7H,2H2,1H3,(H3,12,13);1H

InChI Key

BRMQHUYORJSJHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SC(=N)N.I

Origin of Product

United States

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